![molecular formula C24H18ClF3N4O4 B10856657 5-[5-[3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856657.png)
5-[5-[3-Chloro-5-(3,3,3-trifluoropropoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物 17 は、PubMed ID 34408808 で特定されており、SARS-CoV-2 3CL プロテアーゼ (Mpro) を標的とする非共有結合阻害剤シリーズに属する合成有機化合物です。 このプロテアーゼは SARS-CoV-2 ウイルスの複製に不可欠であり、化合物 17 は抗ウイルス療法開発における重要な候補となっています .
2. 製法
合成経路と反応条件: 化合物 17 の合成には、コア構造の調製から始まり、さまざまな官能基を導入するまで、複数のステップが含まれます。主要なステップには、以下が含まれます。
ピリジンコアの形成: ピリジンコアは、一連の縮合反応によって合成されます。
官能基の導入: 3-クロロ-5-(3,3,3-トリフルオロプロポキシ)フェニルや 1-メチルピリミジン-2,4-ジオンなどの官能基は、求核置換反応とカップリング反応によって導入されます。
最終的な組み立て: 最終的な化合物は、制御された条件下で官能基化されたピリジンコアを連結することにより組み立てられます.
工業的生産方法: 化合物 17 の工業的生産には、収率と純度を最大化するように合成経路を最適化する必要があります。これには、反応のスケールアップ、反応条件 (温度、圧力、溶媒) の最適化、結晶化やクロマトグラフィーなどの精製技術の採用が含まれます。
反応の種類:
酸化: 化合物 17 は、特にピリジン環とピリミジン環で酸化反応を起こす可能性があります。
還元: 還元反応は、ニトロ基をアミンに還元するなど、官能基を修飾するために使用できます。
置換: 求核置換反応と求電子置換反応は一般的であり、特に芳香環の官能基を導入または修飾するために使用されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 水素ガスとパラジウム担持炭素 (Pd/C) または水素化リチウムアルミニウム (LiAlH4) を使用します。
置換: 水酸化ナトリウムや炭酸カリウムなどの塩基を用いて、ハロゲン化化合物 (例:塩化物、臭化物) を使用します。
主な生成物: これらの反応によって生成される主な生成物は、修飾される特定の官能基によって異なります。たとえば、ピリジン環の酸化はピリジン N-オキシド誘導体をもたらす可能性があり、ニトロ基の還元は対応するアミンをもたらす可能性があります。
4. 科学研究への応用
化合物 17 は、いくつかの科学研究への応用があります。
化学: 非共有結合相互作用と阻害剤設計の研究のためのモデル化合物として使用されます。
生物学: SARS-CoV-2 3CL プロテアーゼを阻害する能力について調査されており、潜在的な抗ウイルス薬となっています。
医学: ウイルス複製を阻害することによって COVID-19 の治療における治療的応用が検討されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Compound 17 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Pyridine Core: The pyridine core is synthesized through a series of condensation reactions.
Introduction of Functional Groups: Functional groups such as the 3-chloro-5-(3,3,3-trifluoropropoxy)phenyl and 1-methylpyrimidine-2,4-dione are introduced through nucleophilic substitution and coupling reactions.
Final Assembly: The final compound is assembled by linking the functionalized pyridine cores under controlled conditions.
Industrial Production Methods: Industrial production of Compound 17 would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: Compound 17 can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds (e.g., chlorides, bromides) with bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation of the pyridine ring can yield pyridine N-oxide derivatives, while reduction of nitro groups can yield corresponding amines.
科学的研究の応用
Compound 17 has several scientific research applications:
Chemistry: Used as a model compound to study non-covalent interactions and inhibitor design.
Biology: Investigated for its ability to inhibit the SARS-CoV-2 3CL protease, making it a potential antiviral agent.
Medicine: Explored for therapeutic applications in treating COVID-19 by preventing viral replication.
Industry: Potential use in the development of antiviral drugs and diagnostic tools.
作用機序
化合物 17 は、SARS-CoV-2 3CL プロテアーゼ (Mpro) を阻害することにより効果を発揮します。そのメカニズムは、プロテアーゼの活性部位への非共有結合的な結合を含み、それによってウイルス複製に不可欠なウイルスポリタンパク質の切断を防ぎます。 この阻害はウイルスのライフサイクルを阻害し、感染細胞のウイルス量を減少させます .
類似化合物:
化合物 18: SARS-CoV-2 3CL プロテアーゼの別の非共有結合阻害剤であり、類似のコア構造を持っていますが、官能基が異なります。
化合物 19: 同じプロテアーゼを標的とする共有結合阻害剤であり、異なる阻害モードを提供します。
独自性: 化合物 17 は、非共有結合阻害モードが特徴であり、可逆的な結合を可能にし、共有結合阻害剤と比較して潜在的に副作用が少なくなります。 その特定の官能基は、SARS-CoV-2 3CL プロテアーゼに対する高い親和性と選択性にも貢献しています .
類似化合物との比較
Compound 18: Another non-covalent inhibitor of the SARS-CoV-2 3CL protease with a similar core structure but different functional groups.
Compound 19: A covalent inhibitor targeting the same protease, offering a different mode of inhibition.
Uniqueness: Compound 17 is unique due to its non-covalent mode of inhibition, which allows for reversible binding and potentially fewer side effects compared to covalent inhibitors. Its specific functional groups also contribute to its high affinity and selectivity for the SARS-CoV-2 3CL protease .
特性
分子式 |
C24H18ClF3N4O4 |
|---|---|
分子量 |
518.9 g/mol |
IUPAC名 |
5-[5-[3-chloro-5-(3,3,3-trifluoropropoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18ClF3N4O4/c1-31-13-20(21(33)30-23(31)35)15-9-19(22(34)32(12-15)17-3-2-5-29-11-17)14-7-16(25)10-18(8-14)36-6-4-24(26,27)28/h2-3,5,7-13H,4,6H2,1H3,(H,30,33,35) |
InChIキー |
UJBVSKKPZZUOLN-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)NC1=O)C2=CN(C(=O)C(=C2)C3=CC(=CC(=C3)Cl)OCCC(F)(F)F)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


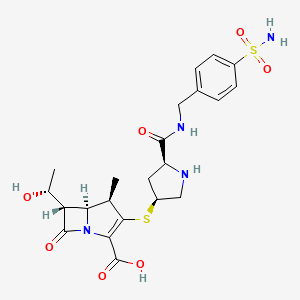
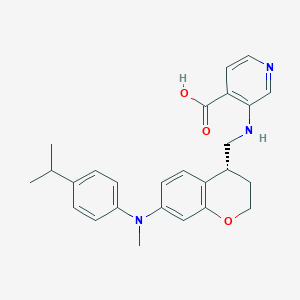
![(1R,2R,5S)-3-[2-(3,4-dichlorophenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856593.png)
![(3R,3aR,6aR)-2-[3-(3-fluorophenyl)propanoyl]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B10856597.png)
![2-(benzotriazol-1-yl)-~{N}-[4-(1~{H}-imidazol-4-yl)phenyl]-~{N}-(thiophen-3-ylmethyl)ethanamide](/img/structure/B10856600.png)
![5-[5-[3-Chloro-5-(cyclopropylmethoxy)phenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10856605.png)
![N-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(4-methylimidazol-1-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]-4-fluorobenzamide](/img/structure/B10856618.png)
![4-[(8-chloro-2,4-dioxoquinazolin-1-yl)methyl]-N-hydroxybenzamide](/img/structure/B10856630.png)
![1-[[2-(4-Tert-butylcyclohexyl)oxy-4-methylnaphthalen-1-yl]methyl]piperidine-4-carboxylic acid](/img/structure/B10856632.png)
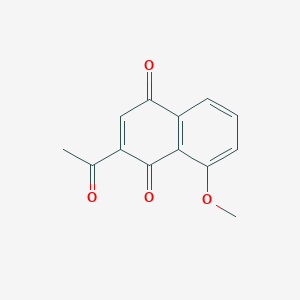
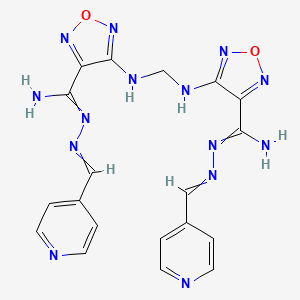
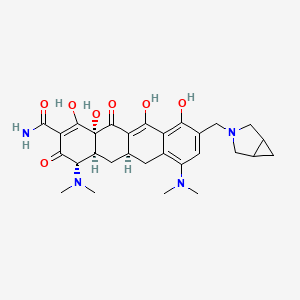
![(5S)-5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]phenyl}-2-oxo[2H-[1,3'-bipyridine]]-5-yl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B10856652.png)

